molecular formula C22H22FN5O5S B2841795 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-07-3

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2841795
CAS No.: 868228-07-3
M. Wt: 487.51
InChI Key: HBKALPODGZYAGL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including an amino group, a thioether group, a pyrimidine ring, and methoxy groups . These functional groups and structural features are often found in biologically active molecules and can contribute to a compound’s potential therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a thioether group and an amino group. The molecule also contains a benzamide moiety with two methoxy groups attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents present. For example, the amino groups might participate in acid-base reactions, while the thioether group could undergo oxidation or substitution reactions .

Scientific Research Applications

Antimicrobial Applications

  • A study on the synthesis of fluorobenzamides, including compounds structurally related to N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide, demonstrated promising antimicrobial activity. The presence of a fluorine atom in these compounds has been essential for enhancing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).

Synthesis Methodologies

  • Research on the microwave-induced synthesis of similar fluorobenzamides has shown significant improvements in reaction times and yields, highlighting the compound's role in facilitating efficient synthetic routes for potential antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Biological Pathway Probing

  • The synthesis of heterocyclic and non-heterocyclic entities related to this compound has been explored for antibacterial and anti-HIV activities, suggesting its utility in probing and intervening in critical biological pathways (Patel & Chikhalia, 2006).

Advanced Material Synthesis

  • The compound's structure serves as a basis for developing novel aromatic polyimides, demonstrating its significance in the synthesis of materials with potential applications in high-performance polymers (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended therapeutic use. For example, if it’s designed to be an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its normal reaction .

Safety and Hazards

Again, without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its potential therapeutic uses, as well as more detailed studies of its physical and chemical properties. Additionally, new synthetic routes to this compound could be developed, potentially making its production more efficient or environmentally friendly .

Properties

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O5S/c1-32-15-8-5-13(9-16(15)33-2)20(30)26-18-19(24)27-22(28-21(18)31)34-11-17(29)25-10-12-3-6-14(23)7-4-12/h3-9H,10-11H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKALPODGZYAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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